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molecular formula C7H5N3O B1391333 [1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde CAS No. 614750-81-1

[1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde

Cat. No. B1391333
M. Wt: 147.13 g/mol
InChI Key: SYLGZKAGHAOGFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07612094B2

Procedure details

To a solution of [1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde (3 g, 20 mmol; see subpart (a) above) and [(6-methyl-pyridin-2-yl)-phenylamino-methyl]-phosphonic acid diphenyl ester (8.8 g, 20 mmol; prepared from 6-methyl-pyridine-2-carboxaldehyde (Aldrich-Sigma, St. Louis, Mo.) according to Tetrahedron Lett. 39:1717-1720 (1998)) in a mixture of THF (40 mL) and iPrOH (10 mL) was added Cs2CO3 (8.6 g, 26 mmol) and the mixture was stirred at room temperature for overnight. A solution of 3N HCl (30 mL) was added dropwise to the above mixture and stirred for 1 hour. It was then diluted with MTBE (methyl t-butyl ether) and extracted with 1N HCl twice. The aqueous extracts were neutralized with ca. 50% KOH until pH 7-8 was reached and precipitates formed. The precipitates were collected, washed with water, and dried to yield 1-(6-methyl-pyridin-2-yl)-2-[1,2,4]triazolo[1,5-a]pyridin-6-yl-ethanone as an offwhite solid (2.9 g). The filtrates were extracted with EtOAc and dried over MgSO4 and concentrated. The residue was recrystalized with iPrOH/H2O to yield more desired product (0.6 g). ESP+, m/e 253. 1H NMR (CDCl3, 300 MHz), δ 8.6 (s, 1H), 8.29 (s, 1H), 7.87 (d, 1H), 7.72 (t, 1H),7.70 (d, 1H), 7.53 (dd, 1H), 7.36 (d, 1H), 4.61 (s, 2H), 2.66 (s, 3H).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Cs2CO3
Quantity
8.6 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:2]=[N:3][N:4]2[CH:9]=[C:8]([CH:10]=O)[CH:7]=[CH:6][C:5]=12.C1(OP([CH:28]([C:36]2[CH:41]=[CH:40][CH:39]=[C:38]([CH3:42])[N:37]=2)NC2C=CC=CC=2)(=O)OC2C=CC=CC=2)C=CC=CC=1.C([O-])([O-])=[O:44].[Cs+].[Cs+].Cl>C1COCC1.CC(O)C.C(OC)(C)(C)C>[CH3:42][C:38]1[N:37]=[C:36]([C:28](=[O:44])[CH2:10][C:8]2[CH:7]=[CH:6][C:5]3[N:4]([N:3]=[CH:2][N:1]=3)[CH:9]=2)[CH:41]=[CH:40][CH:39]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
N=1C=NN2C1C=CC(=C2)C=O
Name
Quantity
8.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)OP(OC1=CC=CC=C1)(=O)C(NC1=CC=CC=C1)C1=NC(=CC=C1)C
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
10 mL
Type
solvent
Smiles
CC(C)O
Step Two
Name
Cs2CO3
Quantity
8.6 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)(C)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with 1N HCl twice
CUSTOM
Type
CUSTOM
Details
precipitates
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
The precipitates were collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=CC=CC(=N1)C(CC=1C=CC=2N(C1)N=CN2)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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